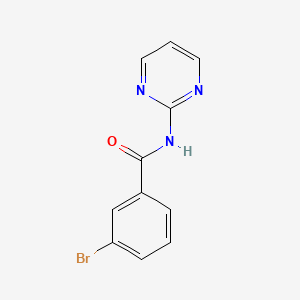

3-bromo-N-(pyrimidin-2-yl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide group, are a versatile class of compounds with a broad spectrum of biological activities. The amide bond is a fundamental linkage in numerous biological molecules, including peptides and proteins. This inherent biocompatibility, coupled with the synthetic tractability of the benzamide scaffold, has made it a favored starting point for the development of therapeutic agents.

N-substituted benzamides, where the amide nitrogen is further functionalized, have been particularly fruitful in yielding compounds with diverse pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on both the benzoyl and the N-aryl moieties can be systematically varied to fine-tune the compound's interaction with specific biological targets. For instance, some N-substituted benzamides have been developed as histone deacetylase (HDAC) inhibitors, a class of drugs that play a crucial role in cancer therapy. nih.govnih.gov The ability of the benzamide core to participate in hydrogen bonding and other non-covalent interactions is key to its success in binding to the active sites of enzymes and receptors.

Role of Pyrimidine (B1678525) Heterocycles in Molecular Design and Function

Pyrimidine, a nitrogen-containing heterocycle, is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. This intrinsic biological relevance has made the pyrimidine scaffold a highly sought-after motif in drug discovery. mdpi.com Its ability to act as a bioisostere for other aromatic systems and its capacity to form multiple hydrogen bonds often lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The pyrimidine ring is a privileged scaffold found in a multitude of FDA-approved drugs with applications spanning from antiviral and anticancer to antibacterial and antihypertensive therapies. mdpi.comnih.gov The versatility of the pyrimidine core allows for diverse substitution patterns, enabling the creation of large chemical libraries for high-throughput screening and lead optimization. Researchers have successfully developed pyrimidine-based compounds that target a wide array of biological targets, including kinases, proteases, and other enzymes. nih.govacs.org

Contextualization of 3-bromo-N-(pyrimidin-2-yl)benzamide within the Landscape of Benzamide and Pyrimidine Research

The compound this compound represents a logical convergence of the well-established benzamide and pyrimidine pharmacophores. The N-(pyrimidin-2-yl)benzamide core structure brings together the key features of both moieties, creating a scaffold with significant potential for biological activity. The bromine atom at the 3-position of the benzoyl ring introduces a halogen substituent, which can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets.

While extensive research has been conducted on various N-(pyrimidin-2-yl)benzamide derivatives, the specific compound this compound has been mentioned in the scientific literature primarily in the context of synthetic chemistry. In one study, it was isolated as a side-product during the synthesis of a related acyclic imide, 3-bromo-N-(3-bromo-benzoyl)-N-(pyrimidin-2-yl)benzamide. nih.gov This synthesis involved the condensation reaction of 3-bromobenzoyl chloride with 2-aminopyrimidine. nih.gov

The broader class of N-(pyrimidin-2-yl)benzamide derivatives has been explored for various therapeutic applications. For example, derivatives have been investigated as potent inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov Other related structures have been synthesized and evaluated for their potential as quorum sensing inhibitors against pathogenic bacteria like Pseudomonas aeruginosa. These studies highlight the potential for this chemical scaffold to yield biologically active compounds.

The following table provides a summary of the key properties and research contexts for the core structures related to this compound.

| Compound/Scaffold | Key Features | Research Area |

| N-Substituted Benzamides | Versatile scaffold, capable of diverse substitutions, participates in hydrogen bonding. | Medicinal chemistry, drug discovery (anticancer, anti-inflammatory, antimicrobial). |

| Pyrimidine Heterocycles | Privileged scaffold, component of nucleobases, forms multiple hydrogen bonds, bioisosteric replacement. | Drug discovery (antiviral, anticancer, antibacterial, antihypertensive). |

| N-(Pyrimidin-2-yl)benzamides | Combination of benzamide and pyrimidine features. | Medicinal chemistry (Hedgehog pathway inhibitors, quorum sensing inhibitors). |

| This compound | Specific derivative with a bromine substituent. | Primarily noted in synthetic chemistry literature as a product of condensation reactions. |

While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, its structural composition firmly places it within a class of compounds of high interest to medicinal chemists. Further investigation into its biological profile is warranted to fully understand its potential contributions to the ever-evolving field of chemical biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8BrN3O |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

3-bromo-N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C11H8BrN3O/c12-9-4-1-3-8(7-9)10(16)15-11-13-5-2-6-14-11/h1-7H,(H,13,14,15,16) |

InChI Key |

UJSIRAQRQNLQSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NC=CC=N2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis

While a dedicated single-crystal X-ray diffraction study for 3-bromo-N-(pyrimidin-2-yl)benzamide is not extensively reported in publicly available literature, significant structural insights can be drawn from the analysis of its immediate derivative, 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide. This imide is synthesized from the target benzamide (B126), and its crystal structure provides a strong model for the conformation and intermolecular interactions expected for the parent compound. chemicalbook.comnist.gov

The study of the related imide, 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide, reveals a specific conformation that is influenced by the steric and electronic demands of its constituent aromatic rings and the central amide linkage. In the solid state, the molecule adopts a conformation where the two 3-bromobenzoyl groups are not coplanar. The pyrimidinyl group is also twisted relative to the benzoyl moiety. This twisting is a common feature in N-aryl amides, arising from the need to minimize steric hindrance between the aromatic systems. For this compound, a similar non-planar conformation is anticipated, with a significant torsion angle between the plane of the 3-bromophenyl ring and the pyrimidinyl ring system.

The supramolecular assembly of molecules in the solid state is dictated by a variety of non-covalent interactions. In the crystal structure of the related imide, while classical hydrogen bonding is less prominent due to the absence of an N-H donor, other interactions play a crucial role. nist.gov Halogen bonding, an interaction involving the electrophilic region of a halogen atom, is a potential organizing force, given the presence of bromine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While a fully assigned NMR spectrum for this compound is not published in detail, the expected chemical shifts and coupling constants can be predicted based on the constituent moieties and data from similar structures.

The ¹H NMR spectrum would feature distinct signals for the protons of the 3-bromophenyl ring and the pyrimidinyl ring. The protons on the brominated ring would appear in the aromatic region, with their chemical shifts and splitting patterns determined by the bromine substituent. The pyrimidinyl protons would also resonate in the aromatic region, with characteristic shifts influenced by the two nitrogen atoms. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon would be identifiable by its characteristic downfield shift. The carbon atoms of the two aromatic rings would have distinct signals, with the carbon attached to the bromine atom showing a shift influenced by the halogen's electronegativity and heavy atom effect.

A representative, though not identical, ¹H NMR spectrum is available for the related compound 3-bromo-N-(pyridin-2-yl)benzamide, which shows the expected downfield signals for the aromatic protons. bldpharm.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic State Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the amide group would be prominent. The N-H stretching vibration would also be present, likely as a broad band. The C-Br stretching vibration would appear in the lower frequency region of the spectrum. Aromatic C-H and C=C stretching vibrations from both the phenyl and pyrimidinyl rings would also be observed. For comparison, the IR spectrum of the parent 3-bromobenzamide (B114348) shows a characteristic amide and aromatic absorptions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to investigate the electronic structure and have become a standard tool in computational chemistry for their balance of accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of 3-bromo-N-(pyrimidin-2-yl)benzamide would provide critical insights into its electronic makeup. This would involve calculating the distribution of electron density and identifying the energies and shapes of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Despite the utility of this analysis, specific data regarding the electronic structure, HOMO-LUMO gap, and molecular orbital composition for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Properties

Theoretical calculations are also employed to predict various spectroscopic properties, which can aid in the experimental characterization of a compound. By simulating the vibrational frequencies, it is possible to predict the Infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of atomic nuclei, the Nuclear Magnetic Resonance (NMR) chemical shifts can be estimated.

For this compound, no published studies were found that report its theoretically predicted spectroscopic properties.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein (receptor). These studies are crucial in drug discovery and development.

Analysis of Binding Affinities and Molecular Recognition

Beyond predicting the binding mode, docking studies can also estimate the binding affinity, often expressed as a docking score or binding energy. This value helps to rank potential drug candidates and prioritize them for further experimental testing. The analysis of molecular recognition provides a detailed picture of the forces driving the interaction between the ligand and its target.

There is currently no available data on the predicted binding affinities or molecular recognition patterns of this compound with any specific biological targets.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in solution. This is particularly important for understanding how a molecule might adapt its conformation to bind to a receptor.

A search of the available literature did not yield any studies on the molecular dynamics or conformational analysis of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery, QSAR models are invaluable tools for understanding the structural requirements for a desired biological effect, predicting the activity of novel compounds, and guiding the optimization of lead candidates. For this compound and its analogues, QSAR studies provide insights into how specific structural features influence their biological activities.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be effectively illustrated by examining studies on closely related N-pyridyl and pyrimidine (B1678525) benzamides, as well as other bromo-substituted benzamide (B126) derivatives. nih.govnih.gov These studies provide a framework for understanding the key molecular descriptors that are likely to govern the biological activity of this class of compounds.

The biological activity of benzamide derivatives, including those with pyrimidine and bromo-substituents, is influenced by a combination of electronic, steric, and hydrophobic properties. QSAR studies on analogous series have identified several key structural descriptors that correlate with their biological activities, such as antimicrobial or antiepileptic effects. nih.govnih.govchitkara.edu.in

A pharmacophore model for a series of N-pyridyl and pyrimidine benzamides with KCNQ2/Q3 opening activity, relevant for antiepileptic potential, identified crucial molecular features. nih.gov This model suggests that the presence of a hydrogen bond donor, a hydrophobic group, and two aromatic rings are critical for the binding efficacy of these ligands. nih.gov In the case of this compound, the benzamide nitrogen can act as a hydrogen bond donor, the bromo-substituted phenyl ring provides a hydrophobic and aromatic region, and the pyrimidine ring constitutes the second aromatic system.

QSAR studies on bromo-benzohydrazide derivatives have indicated the importance of electronic and topological parameters in describing their antimicrobial activity. nih.gov The total energy (Te) of the molecule, as well as topological descriptors like the valence zero-order molecular connectivity index (⁰χv) and the Wiener index (W), have been shown to correlate with antimicrobial potency. nih.gov The position of substituents on the pyrimidine nucleus has also been found to greatly influence the biological activities of pyrimidine derivatives. nih.gov For instance, studies on substituted benzamides have shown that topological descriptors and molecular connectivity indices can effectively model their antimicrobial activity. nih.gov

The following table summarizes key structural descriptors and their likely influence on the biological activity of benzamide derivatives, based on studies of analogous compounds.

| Structural Descriptor | Description | Correlation with Biological Activity | Supporting Evidence from Analogous Series |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | The ability of a molecule to donate a hydrogen atom to a hydrogen bond. | Positive correlation; essential for receptor binding. | A key feature in the pharmacophore model for N-pyridyl and pyrimidine benzamides with KCNQ2/Q3 opening activity. nih.gov |

| Hydrophobic Features | Nonpolar surface areas of the molecule that can engage in hydrophobic interactions. | Positive correlation; contributes to binding affinity. | Identified as a crucial component in the pharmacophore model for N-pyridyl and pyrimidine benzamides. nih.gov |

| Aromatic Rings | Presence of planar, cyclic, conjugated systems. | Positive correlation; important for π-π stacking and other interactions with the receptor. | Two aromatic rings were found to be essential in the pharmacophore model for N-pyridyl and pyrimidine benzamides. nih.gov |

| Total Energy (Te) | The total electronic energy of the molecule. | Correlates with antimicrobial activity. | Found to be a significant descriptor in QSAR models for 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides. nih.gov |

| Molecular Connectivity Indices (e.g., ²χv, ²χ) | Topological descriptors that quantify the degree of branching and connectivity in a molecule. | Correlates with antibacterial activity. | Shown to model the antimicrobial activity of substituted benzamides. nih.gov |

| Wiener Index (W) | A topological index of a molecule, defined as the sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. | Correlates with antimicrobial activity. | Identified as a relevant descriptor in QSAR studies of bromo-benzohydrazide derivatives. nih.gov |

A primary goal of QSAR analysis is the development of statistically robust models that can predict the biological activity of new, unsynthesized compounds. These predictive models are instrumental in prioritizing synthetic efforts and optimizing lead structures to enhance their potency and selectivity.

For a series of N-pyridyl and pyrimidine benzamides, a 3D-QSAR model was developed based on a pharmacophore hypothesis. nih.gov Such models provide a three-dimensional representation of the structural requirements for activity, with regions indicating where certain physicochemical properties are favorable or unfavorable. The statistical quality of a QSAR model is assessed through various parameters:

Correlation Coefficient (R²) : A measure of how well the model fits the training data. Values closer to 1 indicate a better fit.

Cross-validated Correlation Coefficient (Q²) : An indicator of the model's predictive power, determined through internal validation techniques like leave-one-out (LOO) cross-validation. A higher Q² value (typically > 0.5) suggests good predictive ability.

F-statistic (F-value) : A measure of the statistical significance of the model. Higher F-values indicate a more significant model.

Standard Deviation (SD) : Represents the average deviation of the predicted values from the observed values. Lower SD values are desirable.

A study on N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 openers reported a statistically significant QSAR model with a good correlation coefficient (R² > 0.80), a high F-value (F > 39), and excellent predictive power (Q² > 0.7) with a low standard deviation (SD < 0.3). nih.gov These robust statistical parameters suggest that the developed model could be reliably used to predict the antiepileptic activity of novel analogues. nih.gov

The development of such predictive models for compounds like this compound would involve synthesizing a series of analogues with systematic variations in their structure. For instance, the position of the bromo substituent on the benzoyl ring could be varied, or different substituents could be introduced on the pyrimidine ring. The biological activities of these compounds would then be determined and used to build a QSAR model. This model would help in identifying the optimal substitution patterns for enhanced biological activity, thereby guiding the design of more potent derivatives.

Investigation of Biological Activities and Mechanistic Pathways Preclinical Focus

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit enzymes that are critical for the progression of a disease is a hallmark of targeted therapy. The benzamide (B126) and pyrimidine (B1678525) moieties present in the structure of 3-bromo-N-(pyrimidin-2-yl)benzamide suggest its potential to interact with various enzymatic targets. While direct studies on this specific compound are limited, research on structurally similar molecules provides valuable insights into its potential enzyme inhibitory activities.

Inhibition of Carbonic Anhydrases by Sulfamoyl Benzamides

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has been a therapeutic strategy for conditions like glaucoma and certain types of cancer. semanticscholar.org While there is no direct evidence of this compound inhibiting carbonic anhydrases, studies on N-(3-sulfamoylphenyl)benzamide derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II isozymes. researchgate.net The research highlights the importance of the benzamide scaffold in the design of CA inhibitors. researchgate.net

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that are involved in various cellular processes, and their dysregulation has been implicated in several diseases. A number of compounds containing pyrimidine and pyrazole (B372694) moieties have shown significant inhibitory potential against alkaline phosphatase. mdpi.com For instance, novel bi-heterocyclic benzamides have been synthesized and identified as potent inhibitors of alkaline phosphatase. nih.gov Kinetic studies of these compounds revealed a non-competitive mode of inhibition. nih.gov Furthermore, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized and have shown inhibitory activity against human placental alkaline phosphatase. mdpi.comresearchgate.net Although these compounds are not identical to this compound, their activity suggests that the broader class of heterocyclic benzamides could be a promising area for the discovery of novel AP inhibitors.

Fibroblast Growth Factor Receptor (FGFR1) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. semanticscholar.org Aberrant FGFR signaling is implicated in the development of various cancers, making FGFRs attractive targets for anticancer drug development. semanticscholar.org Research on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has identified them as novel inhibitors of FGFR1. semanticscholar.orgnih.govnih.gov One of the most promising compounds from this series, compound C9, was found to inhibit several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. semanticscholar.orgnih.gov This compound also induced apoptosis and inhibited the phosphorylation of FGFR1 and its downstream signaling proteins. semanticscholar.orgnih.gov While the substitution pattern differs from this compound, these findings suggest that bromo-benzamide scaffolds have the potential to be developed as FGFR1 inhibitors.

Antiproliferative and Anticancer Activity in Cellular Models

The evaluation of a compound's ability to inhibit cancer cell growth and induce cell death is a cornerstone of preclinical cancer research. The presence of the pyrimidine ring, a key component of nucleic acids, and the benzamide group in this compound suggests a potential for interference with cancer cell proliferation.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

While direct data on the antiproliferative activity of this compound is not available, numerous studies have demonstrated the anticancer potential of related N-(2-pyrimidinylamino) benzamide and other benzamide derivatives. A novel series of N-(2-pyrimidinylamino) benzamide derivatives were synthesized and shown to be potent inhibitors of the Hedgehog signaling pathway, a critical pathway in many cancers. nih.gov Several of these compounds exhibited more potent inhibition than the known inhibitor vismodegib. nih.gov Furthermore, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some derivatives showing significant activity. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability to induce apoptosis is a desirable characteristic for anticancer agents. N-substituted benzamides have been shown to induce apoptosis in murine and human cancer cell lines. nih.gov For example, the N-substituted benzamide, declopramide, was found to induce cytochrome c release and caspase-9 activation, key events in the apoptotic cascade. nih.gov This induction of apoptosis was preceded by a G2/M cell cycle block. nih.gov

Similarly, other pyrimidine-containing compounds have been shown to modulate the cell cycle and induce apoptosis. A novel benzoylurea (B1208200) derivative containing a pyrimidine moiety, N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)]benzoylurea (SUD), was found to inhibit the growth of human cancer cells by inducing cell cycle arrest and apoptosis. nih.gov The specific phase of cell cycle arrest (G1 or G2) was dependent on the cancer cell line. nih.gov In another study, novel N-(piperidine-4-yl)benzamide derivatives were found to induce cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway. nih.gov Furthermore, certain 2-thiouracil-5-sulfonamide derivatives, which contain a pyrimidine core, have been identified as potent inducers of cell cycle arrest. mdpi.com These findings collectively suggest that the N-(pyrimidin-2-yl)benzamide scaffold is a promising framework for the development of novel anticancer agents that function by inducing apoptosis and modulating the cell cycle.

Antimicrobial and Antifungal Activity

No direct experimental data on the antimicrobial or antifungal activity of this compound has been found in the reviewed scientific literature. However, the broader classes of pyrimidine and benzamide derivatives have been the subject of numerous antimicrobial studies.

While specific data for this compound is unavailable, various other benzamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, studies on other N-benzamide derivatives have reported significant antibacterial activity against Bacillus subtilis and Escherichia coli. nanobioletters.com Similarly, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov The antimicrobial potential of such compounds is often attributed to their ability to interfere with essential bacterial processes. However, without direct testing, the activity of this compound against these strains remains speculative.

Direct studies on the antifungal activity of this compound against Aspergillus niger or other fungal strains have not been identified. Research on other pyrimidine derivatives has indicated some potential for antifungal effects against various plant-pathogenic fungi, although these compounds are structurally distinct from this compound. The general class of benzamide derivatives has also been explored for antifungal properties, but specific data for the target compound is lacking.

Mechanistic Elucidation of Biological Action

The precise molecular mechanisms of action for this compound are not documented due to the absence of specific research on this compound. Insights can be tentatively drawn from related chemical structures.

There is no direct evidence identifying the specific biological targets of this compound. For related compounds, the pyrimidine and benzamide scaffolds are known to interact with a variety of biological targets. For example, some pyrimidine-based compounds have been investigated as inhibitors of specific kinases. The benzamide moiety is a common feature in molecules targeting a range of receptors and enzymes. Without dedicated studies, the molecular targets of this compound remain unknown.

Given that the specific biological targets are unknown, the biochemical pathway perturbations induced by this compound have not been elucidated.

Preclinical In Vivo Studies in Relevant Disease Models (Mechanistic Emphasis)

A comprehensive search of scientific databases reveals no preclinical in vivo studies focused on the mechanistic aspects of this compound in any disease model. Such studies are crucial for understanding the physiological effects and therapeutic potential of a compound and would be a necessary next step in its preclinical development.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Substituent Modifications on the Benzamide (B126) Ring

The benzamide ring of 3-bromo-N-(pyrimidin-2-yl)benzamide serves as a crucial anchor for molecular interactions, and modifications to its substitution pattern can profoundly influence the compound's biological profile. While specific SAR studies on this compound are not extensively documented, general principles from related benzamide series provide valuable insights.

Research on other N-substituted benzamides has shown that the introduction of certain substituents can modulate activity. For instance, in a series of N-substituted benzamide derivatives investigated for anti-proliferative activity, the presence of a chlorine atom or a nitro group on the benzamide ring was found to significantly decrease their efficacy. nih.gov This suggests that electron-withdrawing groups at certain positions may be detrimental to the desired biological effect.

To illustrate the potential impact of benzamide ring modifications, the following table presents hypothetical activity data based on general SAR principles observed in related benzamide classes.

| Compound | R1 (Position 4) | R2 (Position 5) | Hypothetical Biological Activity (IC50, µM) | Rationale based on Analogous Compounds |

|---|---|---|---|---|

| Analog 1 | -H | -H | 10 | Baseline activity. |

| Analog 2 | -OCH3 | -H | 5 | Electron-donating group may enhance activity. |

| Analog 3 | -Cl | -H | 25 | Electron-withdrawing group may decrease activity. nih.gov |

| Analog 4 | -H | -NO2 | 50 | Strong electron-withdrawing group often reduces activity. nih.gov |

| Analog 5 | -OH | -H | 8 | Potential for H-bonding and altered lipophilicity. nih.gov |

Role of Pyrimidine (B1678525) Ring Substitutions on Biological Efficacy and Selectivity

The pyrimidine ring is a key pharmacophoric element, and its substitution pattern is a critical determinant of biological efficacy and selectivity. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, playing a vital role in target recognition.

Studies on various pyrimidine derivatives have consistently shown that the position and nature of substituents greatly influence their biological activities. nih.gov For example, in a series of 2,4-disubstituted pyrimidine derivatives developed as cholinesterase inhibitors, the substituents at both the C-2 and C-4 positions were found to be sensitive to steric and electronic parameters, dictating the inhibitory potency and selectivity. nih.gov

In the context of N-(pyrimidin-2-yl)benzamide, the pyrimidine ring's ability to act as a bioisostere for other aromatic systems can be leveraged to improve pharmacokinetic and pharmacodynamic properties. Modifications to the pyrimidine ring can alter its electronic distribution and steric profile, thereby fine-tuning its interactions with specific biological targets. For instance, the introduction of small alkyl or amino groups at different positions on the pyrimidine ring could modulate binding affinity and selectivity. Research on pyrimido[5',4':5,6]pyrimido-[1,2-a]benzimidazoles has shown that even the placement of methyl groups on a related fused pyrimidine system can be favorable or unfavorable for inhibitory activity depending on their position.

The following interactive table illustrates the potential effects of pyrimidine ring substitutions on the biological activity of a hypothetical N-arylbenzamide core, based on findings from related pyrimidine-containing compounds.

| Compound | R (Position on Pyrimidine) | Hypothetical Biological Efficacy (EC50, µM) | Rationale based on Analogous Compounds |

|---|---|---|---|

| Analog A | -H | 15 | Unsubstituted pyrimidine ring. |

| Analog B | 4-CH3 | 8 | Small alkyl group may enhance binding. |

| Analog C | 4-NH2 | 5 | Amino group can act as H-bond donor, improving affinity. |

| Analog D | 4-Cl | 20 | Halogen substitution can alter electronic properties and steric hindrance. |

| Analog E | 5-Br | 30 | Substitution at the 5-position may be less tolerated. |

Influence of Halogen Atom Position and Nature on Activity

The 3-bromo substitution on the benzamide ring is a defining feature of the parent compound. Halogen atoms can influence a molecule's properties in several ways, including its lipophilicity, electronic character, and ability to form halogen bonds, all of which can impact biological activity.

The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) is also a key variable. Increasing the size and polarizability from fluorine to iodine can lead to stronger halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding. However, this also increases lipophilicity, which can affect solubility and cell permeability.

While direct comparative studies on this compound and its other halogenated analogs are scarce, research on other halogenated benzamides provides some clues. For example, in a series of N-substituted morpholino benzamides, specific halogen substitutions on the phenyl ring led to potent antibacterial activity.

The following table provides a hypothetical comparison of the effect of halogen type and position on the activity of an N-(pyrimidin-2-yl)benzamide scaffold.

| Compound | Halogen and Position | Hypothetical Activity (Ki, nM) | Potential Rationale |

|---|---|---|---|

| Analog X-1 | 3-Br | 50 | Parent compound. |

| Analog X-2 | 3-Cl | 65 | Slightly smaller size may alter binding. |

| Analog X-3 | 3-F | 80 | More electronegative but weaker halogen bond donor. |

| Analog X-4 | 3-I | 40 | Larger size and polarizability may enhance halogen bonding. |

| Analog X-5 | 4-Br | 100 | Different position alters electronic effects and steric profile. |

| Analog X-6 | 2-Br | 150 | Ortho-substitution may cause steric hindrance and disrupt planarity. |

Design Principles for Novel this compound Derivatives

Based on the SAR principles gleaned from related compound classes, several design strategies can be proposed for the development of novel this compound derivatives with potentially improved biological profiles.

A key design principle is the strategic placement of substituents to optimize interactions with the target protein. This includes considering the size, electronic properties, and hydrogen bonding capabilities of the substituents. The pyrimidine ring offers multiple positions (4, 5, and 6) for substitution, allowing for fine-tuning of the molecule's properties. mdpi.com For instance, introducing small, polar groups could enhance solubility and provide additional hydrogen bonding opportunities.

Another important principle is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. For example, the pyrimidine ring itself can be considered a bioisostere of a phenyl ring, offering advantages in terms of hydrogen bonding capacity and metabolic stability. mdpi.com Similarly, the bromine atom could be replaced by other halogens or different functional groups to probe the specific requirements of the binding pocket.

Furthermore, the amide linker between the benzamide and pyrimidine moieties is generally considered crucial for maintaining the correct orientation of the two ring systems. Modifications to this linker, such as its replacement with a retro-amide or sulfonamide, have been shown in other systems to significantly impact activity, often negatively. nih.govnih.gov

Future Research Directions and Advanced Applications

Development of 3-bromo-N-(pyrimidin-2-yl)benzamide as a Molecular Probe for Biological Systems

The intrinsic properties of the this compound scaffold make it an attractive candidate for the development of molecular probes. The pyrimidine (B1678525) and benzamide (B126) moieties are known to interact with various biological targets. The bromine atom offers a versatile handle for the introduction of reporter groups, such as fluorophores or affinity tags, through well-established chemical reactions like palladium-catalyzed cross-coupling.

The development of a molecular probe based on this scaffold would likely involve the following steps:

Fluorophore Conjugation: Synthesis of fluorescent derivatives by coupling a suitable fluorophore to the benzamide ring, potentially at the bromine position.

Target Identification: Utilizing the probe in cell-based assays to identify its binding partners through techniques like fluorescence microscopy or pull-down assays followed by mass spectrometry.

Assay Development: Designing and optimizing assays to screen for other molecules that bind to the same target, using the probe as a detection reagent.

The successful development of such a probe could provide invaluable tools for studying complex biological processes and for the discovery of new drug targets.

Lead Compound Optimization for Specific Therapeutic Targets

The this compound core is a promising starting point for lead optimization in drug discovery. The benzamide and pyrimidine rings are common features in many kinase inhibitors and other therapeutic agents. The bromine atom and the aromatic rings provide multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

A systematic lead optimization campaign would involve the synthesis and evaluation of a library of analogs. Key modifications could include:

Substitution at the Bromine Position: Replacing the bromine with various functional groups to probe for additional binding interactions.

Modification of the Benzamide Ring: Introducing substituents on the benzoyl ring to modulate electronic and steric properties.

Alterations to the Pyrimidine Ring: Adding substituents to the pyrimidine ring to improve target engagement and physicochemical properties.

The following table illustrates a hypothetical set of analogs that could be synthesized and their potential impact on biological activity, based on common strategies in medicinal chemistry.

| Modification | Rationale | Potential Impact on Activity |

| Replacement of bromine with a small alkyl group | Explore steric tolerance in the binding pocket | May increase or decrease potency depending on the target |

| Introduction of a hydroxyl group on the benzoyl ring | Introduce a hydrogen bond donor | Could enhance binding affinity and selectivity |

| Addition of a methyl group to the pyrimidine ring | Improve metabolic stability and explore new interactions | May improve pharmacokinetic properties |

| Replacement of the pyrimidine with a pyridine (B92270) ring | Alter the hydrogen bonding pattern and electronics | Could lead to a change in target selectivity |

Exploration of Material Science Applications (e.g., Organic Electronics, Functional Materials)

The aromatic and heterocyclic nature of this compound suggests its potential utility in the field of material science. The planar structure and the presence of heteroatoms could facilitate π-π stacking and hydrogen bonding, leading to the formation of ordered supramolecular structures. These properties are desirable for applications in organic electronics.

Potential material science applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): The compound or its derivatives could serve as host materials or emitters in the emissive layer of OLEDs.

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures could be exploited for the development of organic semiconductors in OFETs.

Functional Materials: The compound could be incorporated into polymers or other materials to impart specific functionalities, such as fluorescence or charge transport properties.

Research in this area would involve the synthesis of derivatives with tailored electronic properties and the characterization of their solid-state packing and photophysical properties.

Integration with High-Throughput Screening and Combinatorial Chemistry

The synthesis of this compound is amenable to the principles of combinatorial chemistry, allowing for the rapid generation of a large library of diverse analogs. This library could then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities against a wide range of therapeutic targets.

A combinatorial library could be constructed by varying the substituents on both the benzoyl and pyrimidine rings. The following table outlines a possible combinatorial library design.

| Benzoyl Moiety Variants (R1) | Pyrimidine Moiety Variants (R2) |

| 3-chloro | 4,6-dimethyl |

| 3-fluoro | 4-methoxy |

| 3-methyl | 5-cyano |

| 4-chloro | Unsubstituted |

The resulting library of compounds could be screened in a variety of HTS assays, such as those for kinase inhibition, receptor binding, or antimicrobial activity. The data generated from these screens would provide valuable structure-activity relationship (SAR) information to guide further drug discovery efforts.

Synergistic Effects in Combination Therapies (Preclinical)

Given the potential for this compound derivatives to act as inhibitors of specific cellular pathways, there is a strong rationale for investigating their use in combination with other therapeutic agents. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of cancer, as they can lead to enhanced efficacy and overcome drug resistance.

Preclinical studies could be designed to explore the synergistic effects of this compound analogs with existing drugs. For example, if a derivative is found to be a potent kinase inhibitor, it could be tested in combination with a standard-of-care chemotherapy agent in cancer cell lines.

The following table outlines a hypothetical preclinical study design to evaluate synergistic effects.

| Cell Line | This compound Analog | Combination Agent | Endpoint |

| A549 (Lung Cancer) | Analog 1 (Kinase Inhibitor) | Paclitaxel | Cell Viability (IC50) |

| MCF-7 (Breast Cancer) | Analog 1 (Kinase Inhibitor) | Doxorubicin | Apoptosis Assay |

| HCT116 (Colon Cancer) | Analog 1 (Kinase Inhibitor) | 5-Fluorouracil | Cell Cycle Analysis |

The results of these studies could provide the basis for the development of novel and more effective combination therapies for a range of diseases.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-N-(pyrimidin-2-yl)benzamide?

The synthesis typically involves coupling a brominated benzoic acid derivative with a pyrimidin-2-amine under amide-forming conditions. For example, using 3-bromobenzoic acid activated as an acid chloride (e.g., via thionyl chloride) and reacting it with pyrimidin-2-amine in the presence of a base like pyridine or triethylamine in dichloromethane (DCM) . Key steps include:

- Activation : Conversion of the carboxylic acid to its chloride.

- Coupling : Reaction with the amine in anhydrous conditions.

- Purification : Column chromatography (e.g., silica gel with pet. ether/acetone) to isolate the product .

Table 1 : Example Reaction Conditions

| Reagent/Condition | Role | Example Parameters | Source |

|---|---|---|---|

| 3-Bromobenzoic acid | Starting material | 4.0 mmol | |

| Pyrimidin-2-amine | Nucleophile | 1.2 equiv. | |

| DCM/Pyridine | Solvent/Base | Room temperature, 1–2 hours | |

| Column Chromatography | Purification | Pet. ether/acetone (4:1) |

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : NMR (CDCl) shows aromatic proton signals between δ 7.5–8.1 ppm for the pyrimidine ring and δ 7.0–7.7 ppm for the benzamide moiety. The amide proton appears as a singlet near δ 10.5 ppm .

- Mass Spectrometry : GC-MS or ESI-MS confirms the molecular ion peak (e.g., m/z 310 for a related brominated benzamide) .

- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) resolve bond lengths and angles .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

Yield optimization involves:

- Catalysis : Palladium catalysts (e.g., Pd/C) for deprotection or coupling steps .

- Solvent Selection : Polar aprotic solvents (DMF or DCM) enhance reaction rates .

- Temperature Control : Room temperature avoids decomposition of sensitive intermediates .

- Workup Strategies : Sequential extraction and silica gel chromatography improve purity (67–81% yields reported) .

Common Pitfalls :

- Impurities from incomplete coupling require rigorous TLC monitoring.

- Moisture-sensitive steps demand anhydrous conditions to prevent hydrolysis .

Q. What structural modifications enhance the bioactivity of this compound?

Structure-activity relationship (SAR) studies suggest:

- Halogen Substitution : Bromine at the 3-position increases electrophilicity, enhancing enzyme inhibition (e.g., kinase targets) .

- Pyrimidine Ring Modifications : Adding electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability .

- Amide Linker Replacement : Substituting benzamide with thieno[2,3-d]pyrimidine alters binding affinity to bacterial targets .

Table 2 : Bioactivity Trends in Analogues

| Modification | Target Enzyme | IC Improvement | Source |

|---|---|---|---|

| 3-Bromo substitution | Kinases (e.g., BCR-ABL) | 5–10-fold vs. non-halogen | |

| Trifluoromethyl group | PPTase (bacterial) | Enhanced lipophilicity |

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms .

- Purity Issues : Residual solvents (e.g., DMF) or unreacted starting materials skew dose-response curves .

- Solubility Limits : Poor aqueous solubility may underreport in vitro activity. Use DMSO stocks ≤0.1% to avoid artifacts .

Resolution Strategies :

- Reproduce assays with orthogonal methods (e.g., SPR vs. fluorescence).

- Validate compound identity via HRMS and -NMR .

Q. What challenges arise in crystallographic analysis of this compound?

Challenges include:

- Crystal Packing : Bulky bromine disrupts symmetry, requiring slow evaporation (e.g., ethyl acetate/hexane) for single crystals .

- Thermal Motion : High displacement parameters for bromine necessitate low-temperature data collection (100 K) .

- Hydrogen Bonding : Amide-proton interactions with pyrimidine nitrogen stabilize the structure (observed in related benzamides) .

Methodological Guidance

Q. How to address unexpected byproducts in the synthesis of this compound?

- Identify Byproducts : LC-MS or -NMR to detect impurities (e.g., unreacted acid chloride or di-aminated products) .

- Optimize Stoichiometry : Use 1.2–1.5 equiv. of pyrimidin-2-amine to drive the reaction to completion .

- Add Scavengers : Molecular sieves absorb moisture, preventing hydrolysis during coupling .

Q. What computational tools predict synthetic routes for novel this compound derivatives?

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., amide couplings or Suzuki-Miyaura cross-couplings) .

- DFT Calculations : Model transition states for bromine substitution to prioritize feasible pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.